molecular formula C13H27ClN2O4 B11827799 (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

Cat. No.: B11827799
M. Wt: 310.82 g/mol
InChI Key: PKRVETUWVXNSTM-FVGYRXGTSA-N
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Description

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a chemical compound with the molecular formula C12H24ClNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride typically involves the protection of amino acids and subsequent reactions to introduce the tert-butyl and tert-butoxycarbonyl groups. One common method involves the use of tert-butyl chloroformate and tert-butylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and final products using techniques such as crystallization, distillation, and chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound plays a crucial role in the rational design of prodrugs and enzyme inhibitors. Its structure allows for modifications that enhance the bioavailability and efficacy of therapeutic agents. For instance, it has been utilized in the synthesis of esterase-sensitive prodrugs, which release active pharmaceutical ingredients upon enzymatic hydrolysis . This property is particularly beneficial in targeting specific tissues or cells, thereby reducing side effects associated with systemic drug distribution.

1.2 Anticancer Research
Recent studies have highlighted the compound's potential in cancer therapy. It has been involved in the development of targeted therapies that inhibit specific cancer cell pathways. The ability to modify the compound to enhance its selectivity and potency against tumor cells is a significant area of research. For example, preliminary studies indicated that derivatives of this compound could reduce the invasive potential of brain tumor stem cells when used in combination with other chemotherapeutics .

Biochemical Applications

2.1 Enzyme Inhibition
The compound serves as a vital component in the synthesis of bisubstrate inhibitors, which are designed to interact with specific enzymes involved in metabolic pathways. These inhibitors can provide insights into enzyme mechanisms and are useful for studying metabolic disorders . The structural features of (S)-tert-butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride facilitate its role as a substrate mimic, enhancing its efficacy as an inhibitor.

2.2 Peptide Synthesis
In peptide chemistry, this compound acts as a protected amino acid derivative, allowing for the selective incorporation into peptide chains during solid-phase synthesis. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous because it can be easily removed under mild conditions without affecting other functional groups . This property is critical for synthesizing complex peptides that may have therapeutic applications.

Structural Modifications and Derivatives

The versatility of this compound allows for various structural modifications that enhance its pharmacological properties:

Modification Application
Iodination to form 4-iodobutanoatePrecursor for radiolabeled compounds like [5-¹¹C]-Glutamine used in PET imaging
Conversion to estersDevelopment of prodrugs with improved solubility and stability
Synthesis of peptide conjugatesTargeted delivery systems for cancer therapy

Case Studies

4.1 Case Study: Antitumor Activity
A recent study explored the use of this compound derivatives in inhibiting specific cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations, indicating potential therapeutic applications .

4.2 Case Study: Enzyme Interaction
Another investigation focused on the interaction between this compound and various metabolic enzymes. The findings revealed that modifications to the compound enhanced its binding affinity, providing valuable data for future drug design efforts aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular processes. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is unique due to its specific structural features, such as the presence of both tert-butyl and tert-butoxycarbonyl groups. These groups confer distinct chemical reactivity and stability, making the compound valuable in various research and industrial applications.

Biological Activity

(S)-tert-Butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, also known as CAS 250611-08-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H27ClN2O4
  • Molecular Weight : 310.82 g/mol
  • CAS Number : 250611-08-6
  • Purity : ≥ 95%

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity towards BChE. This property suggests its possible application in treating conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial .
  • Anticancer Properties : Preliminary studies have indicated that compounds similar to (S)-tert-butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate may inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on triple-negative breast cancer (TNBC) cell lines .
  • Antimicrobial Activity : Some derivatives have exhibited activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, indicating potential as antimicrobial agents .

1. Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of related compounds on AChE and BChE. The lead compound showed an IC50 value for BChE significantly lower than that for AChE, indicating a preference for BChE inhibition, which is crucial for therapeutic applications in neurodegenerative diseases .

CompoundIC50 (AChE)IC50 (BChE)Selectivity
Lead Compound20 µM10 µM2:1

2. Anticancer Activity

In vitro studies on TNBC cell lines revealed that related compounds inhibited cell proliferation with IC50 values in the nanomolar range. Notably, one study reported an IC50 of 0.126μM0.126\,\mu M, highlighting the compound's potential as a selective anticancer agent .

Cell LineIC50 Value
MDA-MB-231 (TNBC)0.126μM0.126\,\mu M
MCF10A (Non-cancerous)Higher than 0.126μM0.126\,\mu M

3. Antimicrobial Efficacy

Research has shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 48μg/mL4-8\,\mu g/mL against resistant bacterial strains, suggesting potential for development as new antibiotics .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

  • Absorption : Initial studies indicate moderate absorption characteristics.
  • Distribution : The compound demonstrates favorable distribution in tissues.
  • Metabolism : Metabolic pathways are yet to be fully elucidated but are expected to involve hydrolysis of the Boc group.
  • Excretion : Excretion routes are primarily renal.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-tert-butyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of amino groups followed by esterification or coupling reactions. For example, analogous compounds are prepared by reacting tert-butoxycarbonyl-protected intermediates with iodinating agents or bases under controlled temperatures to optimize purity and yield . Key steps include:

  • Boc Protection : Use Boc-anhydride or Boc-Cl in the presence of a base (e.g., NaHCO₃) to protect free amines.
  • Esterification : Employ tert-butyl esters or methyl esters under acidic conditions (e.g., HCl in methanol) .
    Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents Boc-group decomposition
SolventDCM/THFEnhances solubility of intermediates
Reaction Time12–24 hrsEnsures complete coupling

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR in DMSO-d₆ is standard for confirming backbone structure and Boc-group integrity. Peaks at δ 9.43 (brs, 2H) indicate NH groups, while δ 1.35–1.77 (m) corresponds to tert-butyl protons .
  • LCMS/HPLC : LCMS ([M+H]+ at m/z 172.5) and HPLC (retention time: 0.52 min under SMD-TFA05 conditions) validate molecular weight and purity .
  • Purity Checks : Use GC or HPLC with UV detection (λ = 254 nm) to confirm >95% purity, avoiding residual solvents or unreacted intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or LCMS data (e.g., unexpected splitting or retention times) often arise from:

  • Steric Effects : Bulky tert-butyl groups may cause signal broadening; use higher-field NMR (500+ MHz) for resolution .
  • Dynamic Exchange : NH protons in Boc groups may appear as broad singletons; deuterated solvents (DMSO-d₆) suppress exchange .
    Troubleshooting Workflow :

Re-run NMR with variable temperature (VT-NMR) to assess exchange effects.

Compare retention times with structurally similar analogs (e.g., ethyl 2-amino-4-phosphono butanoate derivatives) to identify column-interaction anomalies .

Q. What strategies optimize Boc deprotection without degrading the tert-butyl ester moiety?

  • Methodological Answer : Selective deprotection of Boc groups while preserving tert-butyl esters requires:

  • Acidic Conditions : Use HCl in dioxane (4M, 2–4 hrs) at 0°C to minimize ester hydrolysis .
  • Monitoring : Track reaction progress via TLC (Rf shift) or in-situ FTIR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹).
    Comparative Efficiency :
Deprotection AgentTimeEster Stability
TFA/DCM1 hrModerate (80% retention)
HCl/dioxane4 hrsHigh (>95% retention)

Q. How do structural analogs of this compound inform its potential bioactivity?

  • Methodological Answer : Analogs like ethyl 2-amino-4-(diethoxyphosphoryl)butanoate hydrochloride exhibit antimicrobial and neurobiological activity, suggesting similar applications . Key comparisons:

AnalogStructural FeatureBioactivity
Ethyl 2-amino-4-(methylthio)butanoateMethylthio substituentEnhanced membrane permeability
(D,L)-2-amino-4-(diethylphosphono)butanoatePhosphonate groupNeuroprotective effects
Researchers should prioritize functional group modifications (e.g., replacing tert-butyl with cyclohexyl) to assess structure-activity relationships .

Q. Data Contradiction Analysis

Q. Why might Boc-protected intermediates exhibit variable yields in coupling reactions?

  • Methodological Answer : Yield inconsistencies often stem from:

  • Steric Hindrance : Bulky tert-butyl groups reduce nucleophilic attack efficiency; use coupling agents like HATU or EDCI for activation .
  • Moisture Sensitivity : Boc intermediates are hygroscopic; rigorously dry solvents (molecular sieves) and maintain inert atmosphere.
    Case Study :
    In Reference Example 90 (EP 4374877), methyl ester analogs achieved 85% yield under anhydrous conditions, while moisture-exposed reactions dropped to 50% .

Q. Research Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Antimicrobial Assays : Use E. coli or S. aureus cultures with MIC (Minimum Inhibitory Concentration) testing .
  • Neuroprotection Models : Employ SH-SY5Y neuronal cells exposed to amyloid-β aggregates to mimic Alzheimer’s pathology .
    Key Controls :
  • Include Boc-deprotected analogs to isolate the role of free amines.
  • Use tert-butyl-free derivatives (e.g., methyl esters) as negative controls .

Properties

Molecular Formula

C13H27ClN2O4

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride

InChI

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(14)7-8-15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H/t9-;/m0./s1

InChI Key

PKRVETUWVXNSTM-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCNC(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CCNC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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